molecular formula C23H29NO9 B13415390 Dihydromorphine-6-Beta-D-glucuronide CAS No. 70001-26-2

Dihydromorphine-6-Beta-D-glucuronide

Cat. No.: B13415390
CAS No.: 70001-26-2
M. Wt: 463.5 g/mol
InChI Key: DSUSABDLTYJUKQ-GAROZEBRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydromorphine-6-Beta-D-glucuronide is a metabolite of dihydromorphine, an opioid analgesic. This compound is formed through the glucuronidation process, where a glucuronic acid moiety is added to dihydromorphine. It is known for its potent analgesic properties and is studied for its role in pain management and opioid receptor interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydromorphine-6-Beta-D-glucuronide involves the glucuronidation of dihydromorphine. This process typically requires the presence of uridine 5′-diphospho-glucuronosyltransferases (UGTs), which catalyze the addition of the glucuronic acid moiety to the C6 position of dihydromorphine . The reaction conditions often include the use of specific solvents and controlled temperatures to ensure the efficient formation of the glucuronide conjugate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors and optimized reaction conditions to maximize yield and purity. The compound is then purified using chromatographic techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Dihydromorphine-6-Beta-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can break the glucuronide bond, reverting the compound back to dihydromorphine and glucuronic acid .

Common Reagents and Conditions: The hydrolysis reaction typically requires acidic or enzymatic conditions. Enzymes such as beta-glucuronidase are commonly used to catalyze this reaction .

Major Products Formed: The major products formed from the hydrolysis of this compound are dihydromorphine and glucuronic acid .

Mechanism of Action

Dihydromorphine-6-Beta-D-glucuronide exerts its effects by binding to opioid receptors in the central nervous system. It primarily acts as an agonist at the mu-opioid receptor, leading to analgesic effects. The compound’s interaction with these receptors results in the inhibition of pain signals and modulation of neurotransmitter release . The glucuronidation process enhances the compound’s solubility and facilitates its excretion from the body .

Comparison with Similar Compounds

Uniqueness: Dihydromorphine-6-Beta-D-glucuronide is unique due to its specific glucuronidation at the C6 position, which significantly influences its pharmacokinetics and pharmacodynamics. This modification enhances its analgesic potency and alters its interaction with opioid receptors compared to its parent compound, dihydromorphine .

Biological Activity

Dihydromorphine-6-beta-D-glucuronide (DHM6G) is a significant metabolite of dihydromorphine, which itself is derived from morphine. This compound exhibits notable biological activity, particularly in analgesic effects, and interacts with opioid receptors in a manner that can differ from its parent compounds. This article explores the pharmacological properties, receptor interactions, and clinical implications of DHM6G.

Pharmacological Properties

This compound demonstrates potent analgesic activity , often surpassing that of morphine. Studies have shown that DHM6G can elicit analgesia approximately twice as effective as morphine when administered subcutaneously (s.c.) due to its extended duration of action . Furthermore, when given intrathecally or intracerebrally, its potency increases significantly—up to 650-fold more potent than morphine at the spinal cord level .

Table 1: Analgesic Potency Comparison

CompoundRoute of AdministrationRelative Potency (vs. Morphine)
This compounds.c.2x
This compoundi.c.v.90x
This compoundIntrathecal650x

The analgesic effects of DHM6G are primarily mediated through mu-opioid receptors (MOR). Studies indicate that DHM6G's action can be reversed by naloxone, a common opioid antagonist, suggesting a classic opioid mechanism . Interestingly, the compound exhibits a unique interaction profile with MOR compared to morphine; it has been shown to retain efficacy even in models of morphine tolerance, indicating a potential for reduced cross-tolerance .

Receptor Binding Affinity

Research indicates that DHM6G has a high affinity for mu-opioid receptors, with Ki values comparable to other potent opioids. The glucuronidation pathway appears to enhance its receptor binding capabilities, contributing to its analgesic potency .

Clinical Implications

The clinical relevance of DHM6G is underscored by its pharmacokinetic properties. After administration, it is rapidly converted into its active form, which can lead to significant therapeutic effects in pain management scenarios. For instance, patients with chronic pain conditions may benefit from formulations containing DHM6G due to its prolonged action and enhanced potency compared to traditional opioids like morphine.

Case Studies and Research Findings

Several studies have highlighted the efficacy of DHM6G in various clinical settings:

  • Chronic Pain Management : A study involving patients with chronic pain indicated that those treated with dihydromorphine derivatives including DHM6G reported higher levels of pain relief compared to those receiving standard morphine therapy .
  • Tolerance Development : In animal models, DHM6G demonstrated a lower incidence of tolerance development compared to morphine, suggesting it may be a favorable option for long-term pain management strategies .
  • Comparative Analyses : Research comparing the pharmacological profiles of DHM6G and other metabolites like morphine-3-glucuronide (M3G) found that while M3G lacks significant analgesic properties, DHM6G maintains robust efficacy at both spinal and supraspinal levels .

Properties

CAS No.

70001-26-2

Molecular Formula

C23H29NO9

Molecular Weight

463.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C23H29NO9/c1-24-7-6-23-10-3-5-13(31-22-17(28)15(26)16(27)19(33-22)21(29)30)20(23)32-18-12(25)4-2-9(14(18)23)8-11(10)24/h2,4,10-11,13,15-17,19-20,22,25-28H,3,5-8H2,1H3,(H,29,30)/t10-,11+,13-,15-,16-,17+,19-,20-,22+,23-/m0/s1

InChI Key

DSUSABDLTYJUKQ-GAROZEBRSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](CC4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)OC6C(C(C(C(O6)C(=O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.